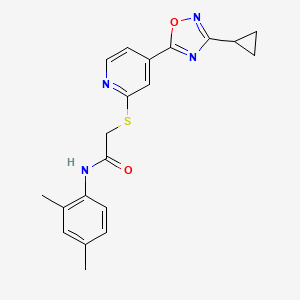
2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a novel molecule that appears to be structurally related to a class of compounds that have been synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with 1,3,4-oxadiazole moieties and substituted pyridine rings have been synthesized and studied for their chemical properties and biological activities, such as anticancer properties.
Synthesis Analysis
The synthesis of related 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles involves a cyclocondensation reaction of 3-(pyridyl)acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid . This method likely provides a basis for the synthesis of the compound , with the appropriate modifications to the starting materials to introduce the cyclopropyl group and the 2,4-dimethylphenylacetamide moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods, including LCMS, IR, 1H and 13C spectroscopies . These techniques would be applicable to the analysis of the compound , providing detailed information about its molecular structure, such as the positions of substituents and the nature of the heterocyclic rings.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the 1,3,4-oxadiazole ring and the substituted pyridine moiety. The oxadiazole ring is known to participate in various chemical reactions, and the substituents on the pyridine ring can affect its basicity, as indicated by the determination of pKa ionization constants . These properties would be important in understanding the chemical behavior of the compound under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the acetamide group and the substituted pyridine ring could affect these properties. The basicity of the pyridine system, as mentioned earlier, is also an important chemical property that can be altered by the nature of the substituents .
Anticancer Properties Analysis
Compounds with similar structures have been evaluated for their in vitro anticancer activity on various human leukemic cell lines, including PANC-1, HepG2, and MCF7 . The cytotoxicity of these compounds was assessed using MTT assays, and IC50 values were obtained. This suggests that the compound may also possess anticancer properties that could be explored in similar biological assays.
properties
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-12-3-6-16(13(2)9-12)22-17(25)11-27-18-10-15(7-8-21-18)20-23-19(24-26-20)14-4-5-14/h3,6-10,14H,4-5,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJQFZPAZDCHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)




![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)
![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)
![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3002227.png)
![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)
![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)